3-Aminopyrrolidin-2-one
CAS No.: 2483-65-0
Cat. No.: VC2036527
Molecular Formula: C4H8N2O
Molecular Weight: 100.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2483-65-0 |
---|---|
Molecular Formula | C4H8N2O |
Molecular Weight | 100.12 g/mol |
IUPAC Name | 3-aminopyrrolidin-2-one |
Standard InChI | InChI=1S/C4H8N2O/c5-3-1-2-6-4(3)7/h3H,1-2,5H2,(H,6,7) |
Standard InChI Key | YNDAMDVOGKACTP-UHFFFAOYSA-N |
SMILES | C1CNC(=O)C1N |
Canonical SMILES | C1CNC(=O)C1N |
Introduction
Chemical Structure and Identification
3-Aminopyrrolidin-2-one features a five-membered lactam ring with an amino group at the 3-position. The compound exists in different stereochemical forms, including the racemic mixture and specific enantiomers such as (R)- and (S)-forms. This stereochemistry plays an important role in its applications for chiral synthesis.
Parameter | Information |
---|---|
Name | 3-Aminopyrrolidin-2-one |
CAS Number (free base) | 2483-65-0 |
CAS Number (HCl salt) | 117879-49-9 |
Molecular Formula | C4H8N2O |
Molecular Formula (HCl salt) | C4H9ClN2O |
Molecular Weight | 100.12 g/mol |
Synonyms | 3-Amino-2-pyrrolidinone, 3-Amino-2-oxopyrrolidine, 2-Pyrrolidinone, 3-amino- |
The compound has a stereocenter at the 3-position, resulting in two possible enantiomers. Both the (R)- and (S)-forms have been synthesized and studied, with different applications depending on the specific stereochemistry required .
Physical and Chemical Properties
The physical and chemical properties of 3-Aminopyrrolidin-2-one dictate its behavior in various chemical reactions and its applications in research settings.
Physical Properties
3-Aminopyrrolidin-2-one exists as a solid under standard conditions. Limited detailed information is available regarding specific physical constants, but proper storage conditions have been established for maintaining compound stability.
Property | Description |
---|---|
Physical State | Solid |
Storage Recommendation | Under inert gas (nitrogen or argon) at 2-8°C |
Stability | Requires protection from air and moisture |
Chemical Reactivity
The compound contains two key functional groups that determine its chemical reactivity:
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The lactam ring (cyclic amide) which can participate in various transformations
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The primary amine group which serves as a nucleophilic center for further derivatization
These functional groups make 3-Aminopyrrolidin-2-one particularly valuable as a building block in organic synthesis, allowing for selective modifications at either the amine or the lactam positions .
Synthesis Methods
Several synthetic approaches have been documented for the preparation of 3-Aminopyrrolidin-2-one and its derivatives.
General Synthetic Routes
One reported synthetic approach involves starting from (R)-2,4-diaminobutyric acid dihydrochloride, which can be cyclized to form the lactam ring structure . This method allows for the preparation of stereochemically defined versions of the compound.
Applications in Research and Industry
3-Aminopyrrolidin-2-one has gained significance in several areas of pharmaceutical research and synthetic chemistry.
Pharmaceutical Applications
The compound serves as a key intermediate in the preparation of various bioactive molecules:
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Development of conformationally restricted inhibitors of angiotensin-converting enzyme (ACE), which are important in treating hypertension and heart failure
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Synthesis of 2-aminoquinolines that function as melanin concentrating hormone receptor (MCH-1R) antagonists, with potential applications in obesity and metabolic disorders
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Preparation of cycloalkyl, lactam, and lactone compounds that inhibit β-amyloid peptide release and/or synthesis, which may have therapeutic potential in Alzheimer's disease
Applications in Chiral Chemistry
Related compounds in the 3-aminopyrrolidine family have demonstrated utility as chiral ligands for organolithium reagents. Research has shown that 3-aminopyrrolidine lithium amides (3-APLi's) can promote enantioselective reactions, achieving enantiomeric excesses up to 80% in model reactions such as the condensation of alkyllithiums with o-tolualdehyde .
This area represents an active field of research where computational methods and NMR characterizations have been employed to understand the structure of the aggregates formed between the chiral ligands and organolithium reagents, providing insights into the mechanism of stereoselectivity .
Hazard Category | Description | GHS Symbol |
---|---|---|
Acute Toxicity (oral) | Category 4 | GHS07 (Warning) |
Skin Irritation | Category 2 | GHS07 (Warning) |
Eye Irritation | Category 2A | GHS07 (Warning) |
Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | GHS07 (Warning) |
Hazard and Precautionary Statements
The following hazard and precautionary statements apply to 3-Aminopyrrolidin-2-one:
Hazard Statements | Code |
---|---|
Harmful if swallowed | H302 |
Causes skin irritation | H315 |
Causes serious eye irritation | H319 |
Harmful if inhaled | H332 |
May cause respiratory irritation | H335 |
Precautionary Statements | Code |
---|---|
Avoid breathing dust/fume/gas/mist/vapors/spray | P261 |
Wear protective gloves/protective clothing/eye protection/face protection | P280 |
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | P305+P351+P338 |
IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell | P301+P312 |
IF ON SKIN: Wash with plenty of water | P302+P352 |
These classifications indicate that appropriate protective measures should be taken when handling the compound .
Related Compounds and Structural Analogs
Several structurally related compounds share properties or applications with 3-Aminopyrrolidin-2-one.
Structural Variations
The following compounds represent important structural variations:
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3-Aminopiperidin-2-one: A six-membered ring analog that has been studied as a component of lactam-bridged dipeptides
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N-(3-aminopropyl)pyrrolidin-2-one: A metabolite formed from spermidine through oxidative deamination, identified in various organs in mice studies
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4-Substituted-3-aminopiperidin-2-ones: Six-membered lactam structures with additional substituents at the 4-position, developed as conformationally constrained peptide analogs
Comparative Analysis
Compound | Ring Size | Key Features | Notable Applications |
---|---|---|---|
3-Aminopyrrolidin-2-one | 5-membered | Amino group at 3-position | ACE inhibitors, MCH-1R antagonists |
3-Aminopiperidin-2-one | 6-membered | Amino group at 3-position | Lactam-bridged dipeptides |
4-Substituted-3-aminopiperidin-2-ones | 6-membered | Additional substituent at 4-position | Conformationally constrained tetrapeptides |
N-(3-aminopropyl)pyrrolidin-2-one | 5-membered with side chain | Aminopropyl side chain | Metabolic studies of polyamines |
Research on 4-substituted-3-aminopiperidin-2-ones has led to the development of a practical synthetic strategy featuring diastereoselective addition of cuprate to α,β-unsaturated esters and racemization-free reductive amination . These approaches may provide insights for developing new derivatives of 3-Aminopyrrolidin-2-one with enhanced properties.
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